![molecular formula C12H13NO4S B2424402 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione CAS No. 338409-83-9](/img/structure/B2424402.png)
4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione
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Overview
Description
Synthesis Analysis
A method for synthesizing a related compound, “3,4-dimethoxy benzyl cyanide”, involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . This method is suitable for industrial mass production due to its simple reaction procedure, high yield, and low cost .Molecular Structure Analysis
The molecular structure of related compounds has been studied using various techniques. For instance, the molecular structure of “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one” was elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies were calculated using the density functional theory (DFT) method .Chemical Reactions Analysis
The reaction mechanism of the formation of “3,4-Dimethoxybenzaldehyde” from “1-(3′,4′-dimethoxyphenyl)propene” involves several non-enzymatic reactions . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .Scientific Research Applications
Synthesis and Chemical Reactions
- The compound 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione and related compounds have been used in various chemical syntheses. For instance, it has been involved in the acid cyclization of amino-substituted heterocycles to synthesize dioxopyrrolo and thieno isoquinolines, as well as cinnolines (Zinchenko et al., 2009). Additionally, it has been used in the synthesis of 1,3,4-oxadiazole N-Mannich bases which exhibit antimicrobial and anti-proliferative activities (Al-Wahaibi et al., 2021).
Crystal Structure Analysis
- The crystal structure of compounds containing 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione has been a subject of research. The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, synthesized from a reaction involving 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione, was studied for its crystal structure using single-crystal X-ray diffraction (Prabhuswamy et al., 2016).
Antimicrobial Activity
- Research on derivatives of 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione has shown antimicrobial activity. Thiomorpholine derivatives, for instance, were developed for their antimicrobial properties (Kardile & Kalyane, 2010). Similarly, compounds derived from the reaction of 3,4-dimethoxyphenylacetic acid hydrazide with isothiocyanate, which potentially include 4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione, exhibited in vitro activity against various aerobic bacteria and fungi (Wujec et al., 2009).
Safety and Hazards
The safety data sheet for “3,4-Dimethoxyphenyl isothiocyanate” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been shown to interact with aromatic-amino-acid aminotransferase .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and induce conformational changes, thereby modulating their activity .
Biochemical Pathways
For instance, 3′,4′-Dimethoxythioflavone has been reported to induce endothelium-dependent vasorelaxation through activation of the epidermal growth factor (EGF) receptor .
Result of Action
For example, 3′,4′-Dimethoxythioflavone has been reported to induce endothelium-dependent vasorelaxation .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-16-9-4-3-8(5-10(9)17-2)13-11(14)6-18-7-12(13)15/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTMLVBPDCEJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CSCC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-3,5-thiomorpholinedione |
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